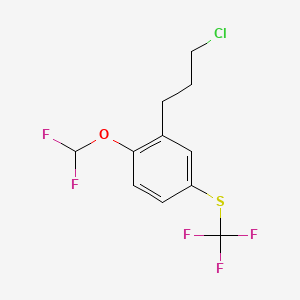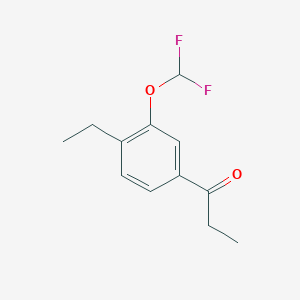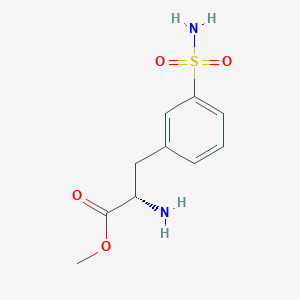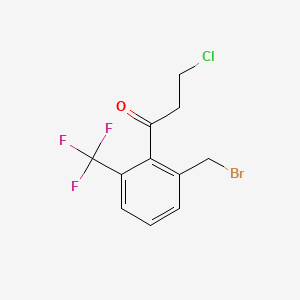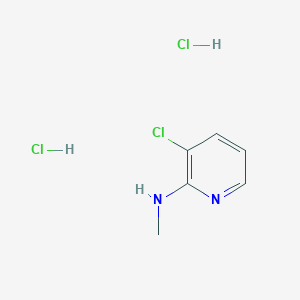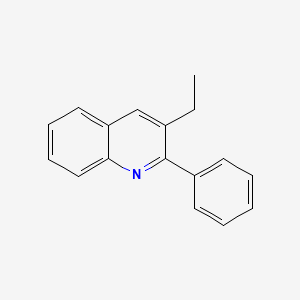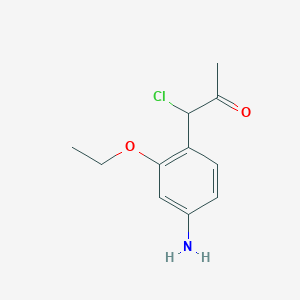![molecular formula C21H27NO2 B14066808 7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol CAS No. 1232196-73-4](/img/structure/B14066808.png)
7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol is a compound belonging to the class of benzazepines. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry research. The structure of this compound includes a benzazepine core with a methoxy group at the 7th position and a phenylbutyl group at the 3rd position.
Métodos De Preparación
The synthesis of 7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol can be achieved through various synthetic routes. One common method involves the condensation reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine . This reaction typically requires refluxing the starting materials in ethanol with pyridine as a base. The product is then isolated through precipitation, washing, and drying.
Análisis De Reacciones Químicas
This compound can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzazepine core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand for studying receptor interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors in the central nervous system. It acts as a ligand for GluN2B receptors, which are subunits of N-methyl-D-aspartate (NMDA) receptors. By binding to these receptors, it modulates their activity and influences various signaling pathways in the brain .
Comparación Con Compuestos Similares
Similar compounds to 7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol include other benzazepine derivatives, such as:
- 7-methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
- 2,3-dihydro-8-(3-hydroxypropyl)-4-methoxy-7-methylbenzo[c]azepin-1-one
These compounds share a similar benzazepine core but differ in their substituents, which can significantly impact their pharmacological properties and applications. The unique combination of the methoxy and phenylbutyl groups in this compound contributes to its distinct biological activity and potential therapeutic uses.
Propiedades
Número CAS |
1232196-73-4 |
|---|---|
Fórmula molecular |
C21H27NO2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
8-methoxy-3-(4-phenylbutyl)-1,2,4,5-tetrahydro-3-benzazepin-5-ol |
InChI |
InChI=1S/C21H27NO2/c1-24-19-10-11-20-18(15-19)12-14-22(16-21(20)23)13-6-5-9-17-7-3-2-4-8-17/h2-4,7-8,10-11,15,21,23H,5-6,9,12-14,16H2,1H3 |
Clave InChI |
NXWYICVCGHHJOR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(CN(CC2)CCCCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




